8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that belongs to the class of azaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms in the spiro structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes and receptors, modulating their activity. The spiro structure provides a rigid framework that can enhance binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A related compound with similar structural features but lacking the nitropyridine moiety.
8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decane Bromide: Another spiro compound with a pyrimidine group instead of a nitropyridine group.
Uniqueness: 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of the nitropyridine moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
8-(5-nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-15(17)10-1-2-11(13-9-10)14-5-3-12(4-6-14)18-7-8-19-12/h1-2,9H,3-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLMJCKWDMDLTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402336 |
Source
|
Record name | 8-(5-nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877790-46-0 |
Source
|
Record name | 8-(5-nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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